molecular formula C21H27N3O4 B7166599 N-[2-[furan-2-ylmethyl-(1-methylpiperidin-4-yl)amino]-2-oxoethyl]-3-methoxybenzamide

N-[2-[furan-2-ylmethyl-(1-methylpiperidin-4-yl)amino]-2-oxoethyl]-3-methoxybenzamide

Cat. No.: B7166599
M. Wt: 385.5 g/mol
InChI Key: ALUWCTNHHVHDTI-UHFFFAOYSA-N
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Description

N-[2-[furan-2-ylmethyl-(1-methylpiperidin-4-yl)amino]-2-oxoethyl]-3-methoxybenzamide is a complex organic compound featuring a furan ring, a piperidine ring, and a methoxybenzamide moiety

Properties

IUPAC Name

N-[2-[furan-2-ylmethyl-(1-methylpiperidin-4-yl)amino]-2-oxoethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-23-10-8-17(9-11-23)24(15-19-7-4-12-28-19)20(25)14-22-21(26)16-5-3-6-18(13-16)27-2/h3-7,12-13,17H,8-11,14-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUWCTNHHVHDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(CC2=CC=CO2)C(=O)CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the piperidine and methoxybenzamide groups. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale synthesis using reactors capable of maintaining precise conditions. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to streamline production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition.

  • Medicine: Explored for its therapeutic potential, particularly in the treatment of certain diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives: These compounds share structural similarities and have been studied for their anticancer properties.

  • Piperidine derivatives: Piperidine-containing compounds are widely used in pharmaceuticals and share similar synthetic routes and applications.

Uniqueness: N-[2-[furan-2-ylmethyl-(1-methylpiperidin-4-yl)amino]-2-oxoethyl]-3-methoxybenzamide stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

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